molecular formula O3Si6 B14158432 Triepoxycyclohexasilane CAS No. 3563-81-3

Triepoxycyclohexasilane

Cat. No.: B14158432
CAS No.: 3563-81-3
M. Wt: 216.51 g/mol
InChI Key: IFELOOBDKNXSHL-UHFFFAOYSA-N
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Description

Triepoxycyclohexasilane (TECS) is an organosilicon compound characterized by a cyclohexasilane backbone functionalized with three epoxy groups. Organosilicon compounds like TECS are valued for their thermal stability, chemical resistance, and versatility in cross-linking reactions.

Properties

CAS No.

3563-81-3

Molecular Formula

O3Si6

Molecular Weight

216.51 g/mol

InChI

InChI=1S/O3Si6/c1-4-5(1)7-3-9(7)8-2-6(4)8

InChI Key

IFELOOBDKNXSHL-UHFFFAOYSA-N

Canonical SMILES

O1[Si]2[Si]1[Si]3O[Si]3[Si]4[Si]2O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triepoxycyclohexasilane typically involves the reaction of cyclohexasilane with epoxidizing agents. One common method is the reaction of cyclohexasilane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Triepoxycyclohexasilane undergoes various chemical reactions, including:

    Oxidation: The epoxy groups can be further oxidized to form diols or other oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.

    Substitution: The epoxy groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the epoxy groups.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted cyclohexasilane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Triepoxycyclohexasilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic properties.

    Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and biosensors.

    Medicine: this compound derivatives are being explored for their potential use in medical imaging and as therapeutic agents.

    Industry: In the electronics industry, this compound is used in the fabrication of semiconductors and other electronic components due to its excellent insulating properties.

Mechanism of Action

The mechanism by which triepoxycyclohexasilane exerts its effects is primarily through the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the epoxy groups, leading to the formation of new covalent bonds and the modification of the compound’s structure.

Comparison with Similar Compounds

Hexamethyldisiloxane (HMDS)

Structural and Functional Differences :

  • Chemical Class : HMDS is a linear siloxane ([(CH₃)₃Si]₂O) with two trimethylsilyl groups linked by an oxygen atom, contrasting with TECS’s cyclic silane structure and epoxy functionalities.
  • Applications : HMDS is widely used as a solvent, lubricant, or precursor in silicone production . TECS’s epoxy groups likely enable its use in cross-linking or resin formulations.
  • Regulatory and Safety Data :
    • CAS Number : 107-46-0 .
    • GHS Classification : HMDS is classified as flammable (Category 2) and hazardous to aquatic environments .
Property Triepoxycyclohexasilane Hexamethyldisiloxane
Structure Cyclohexasilane + 3 epoxy Linear siloxane
Reactivity High (epoxy groups) Low (inert)
Primary Use Polymer cross-linking Solvent, silicone precursor
Flammability Likely moderate Flammable (GHS Category 2)

Hexachlorocyclohexane (HCH)

Structural and Functional Differences :

  • Chemical Class : HCH is a chlorinated cyclohexane isomer (C₆H₆Cl₆), structurally distinct from TECS but sharing a six-membered ring framework.
  • Applications: HCH isomers (e.g., lindane) were historically used as pesticides but are now restricted due to environmental persistence and toxicity .
  • Environmental and Toxicity Data :
    • Precision in Environmental Studies : HCH’s environmental monitoring data (e.g., soil/water concentrations) requires high analytical precision due to its persistence .
Property This compound Hexachlorocyclohexane
Functional Groups Epoxy Chlorine
Primary Use Industrial resins Banned pesticide
Environmental Impact Likely low High persistence/toxicity
Regulatory Status Not restricted Restricted (Stockholm Convention)

Dexamethasone/Trichlormethiazide Formulation

While pharmacologically distinct, this combination drug highlights differences in application domains:

  • Chemical Class : Steroid (dexamethasone) and diuretic (trichlormethiazide) .
  • Toxicological Data :
    • IC50/LD50 : Reported codes (e.g., IC50 - 3; LD50 - 3 50%) suggest standardized toxicity testing but lack interpretable metrics .
  • Regulatory Codes : References to REACH, OECD, and UNRTDG indicate compliance with pharmaceutical safety protocols .

Research Findings and Data Gaps

  • TECS-Specific Data : The absence of direct evidence on TECS necessitates extrapolation from structural analogs. Further studies on its reactivity, toxicity (e.g., LD50, EC50), and environmental fate are critical.
  • Hexamethyldisiloxane : Its commercial availability and well-documented safety profile make it a benchmark for siloxane comparisons .
  • Hexachlorocyclohexane : Serves as a cautionary example for regulating persistent compounds, underscoring the need for proactive TECS ecotoxicity assessments .

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